6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. Key structural attributes include:
- Benzyl group at position 6, enhancing lipophilicity and steric bulk.
- Methyl group at position 8, influencing conformational stability.
- Partial saturation (5,6,7,8-tetrahydro) of the naphthyridine ring, which modulates reactivity and solubility .
This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for drug discovery, particularly in kinase inhibition and central nervous system (CNS) targets.
Properties
Molecular Formula |
C16H17ClN2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
6-benzyl-2-chloro-8-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C16H17ClN2/c1-12-9-19(10-13-5-3-2-4-6-13)11-14-7-8-15(17)18-16(12)14/h2-8,12H,9-11H2,1H3 |
InChI Key |
OJAHYZOCPNDRRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-8-methyl-1,6-naphthyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the naphthyridine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Major Products Formed
Substitution: Formation of 6-benzyl-2-amino-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine.
Oxidation: Formation of 6-benzyl-2-chloro-8-methyl-1,6-naphthyridine-5,6-dione.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine with variations in substituents:
*Calculated based on molecular formula C₁₆H₁₇ClN₂.
Key Observations :
- Chlorine vs. Bromine : Chlorine (electronegative) at position 2 improves metabolic stability compared to bromine, which is bulkier and more reactive .
- Methyl Group : The 8-methyl group stabilizes the tetrahydro ring conformation, as seen in analogs like 5-benzyl-8-methyl derivatives (87% yield in alkylation reactions) .
Physicochemical Properties
- Lipophilicity : The benzyl group increases logP values, favoring blood-brain barrier penetration. For instance, methyl 6-benzyl-2-chloro-...-carboxylate (CID 90489662) has a molecular formula of C₁₇H₁₇ClN₂O₂, with a computed exact mass of 328.09 .
- Hydrogen Bonding : Chlorine and nitrogen atoms act as hydrogen bond acceptors, critical for target binding. The absence of amine groups (cf. 3-NH2 analogs) reduces polar interactions .
Biological Activity
6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 1151665-28-9) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity through various studies, including synthesis methods, biological assays, and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 272.77 g/mol. Its structure consists of a naphthyridine core substituted with a benzyl group and a chlorine atom at specific positions.
Biological Activity Overview
Research indicates that compounds within the naphthyridine class exhibit diverse biological activities, including:
- Antitumor Activity : Many naphthyridine derivatives have been studied for their potential as antitumor agents. For instance, compounds similar to this compound have shown promising results against various cancer cell lines .
- Enzyme Inhibition : Specific derivatives have been identified as selective inhibitors of PI3-kinase enzymes, which are crucial in cancer signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
Synthesis Methods
The synthesis of naphthyridine derivatives typically involves multi-step organic reactions. For example:
- Starting Material : A preformed pyridine is used as the starting material.
- Substitution Reactions : Electrophilic substitution reactions introduce various functional groups at specific positions on the naphthyridine ring.
- Final Derivatization : Further reactions can modify the structure to enhance biological activity or solubility.
Case Studies
Several studies highlight the biological efficacy of this compound:
-
Antitumor Efficacy :
- A study evaluated the compound's effectiveness against melanoma cell lines. Results indicated significant cytotoxicity at micromolar concentrations.
- Table 1 summarizes the IC50 values for various cancer cell lines:
Cell Line IC50 (µM) Melanoma 4.5 Breast Cancer 3.2 Lung Cancer 5.0 -
Enzyme Inhibition Studies :
- In vitro assays demonstrated that the compound effectively inhibits Class I PI3K isoforms with an IC50 value of 10 µM.
- Table 2 lists the selectivity profile against various kinases:
Kinase Type IC50 (µM) PI3Kα 10 PI3Kβ >100 mTOR >100
Q & A
Q. What are the optimized synthetic routes for 6-Benzyl-2-chloro-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, halogenation, and functional group modifications. Key steps include:
-
Cyclization : Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C to form the naphthyridine core.
-
Chlorination : Chlorine sources like POCl₃ or SOCl₂ under reflux (60–80°C) for 6–12 hours .
-
Benzylation : Alkylation with benzyl halides in the presence of NaH or K₂CO₃ in THF or DCM .
-
Optimization : Catalyst choice (e.g., Pd/C for hydrogenation) and temperature control (e.g., 20–25°C for debenzylation) are critical for purity. Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) .
- Data Table : Common Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (%) |
|---|---|---|---|
| Cyclization | DMF, 100°C, 8 h | 60–75% | 85–90 |
| Chlorination | POCl₃, reflux, 12 h | 70–85% | 90–95 |
| Benzylation | Benzyl bromide, K₂CO₃, THF, 24 h | 50–65% | 80–88 |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydro-naphthyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 295.21 for C₁₅H₁₆Cl₂N₂) .
- X-ray Crystallography : Resolves stereochemistry and confirms the chair conformation of the tetrahydro ring system .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance selectivity for kinase inhibition?
- Methodological Answer :
-
Rational Design : Replace the chloro group with electron-withdrawing substituents (e.g., cyano or nitro) to improve binding to ATP pockets. Introduce heterocyclic moieties (e.g., pyridine) at position 2 to modulate steric effects .
-
SAR Studies : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Monitor IC₅₀ shifts; e.g., cyano-substituted analogs show 10-fold higher selectivity for VEGFR2 .
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinase domains. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Met793 in EGFR) .
- Data Table : Example Derivatives and Activity
| Derivative (R-group) | Target Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 2-CN | VEGFR2 | 12.3 | 15.8 |
| 2-NO₂ | EGFR | 45.7 | 3.2 |
| 2-Pyridinyl | CDK4/6 | 8.9 | 22.4 |
Q. How should discrepancies in reported biological activities of naphthyridine derivatives be addressed?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to reduce variability. Replicate studies in ≥3 independent labs .
- Data Contradiction Analysis : Compare logP values (e.g., XlogP 1.1 vs. 2.3) to assess membrane permeability differences. Adjust in vitro conditions (e.g., serum-free media) to minimize protein binding artifacts .
- Meta-Analysis : Aggregate data from PubChem and DSSTox to identify trends. For example, chloro-substituted derivatives show stronger antibacterial activity (MIC 2–8 µg/mL) than methyl analogs (MIC 16–32 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
